

# In-Depth Technical Guide: GR 128107 (CAS Number 190328-44-0)

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Compound of Interes	t	
Compound Name:	GR 128107	
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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GR 128107** is a chemical compound identified as a competitive melatonin receptor antagonist. It has been utilized in pharmacological research to characterize melatonin receptor subtypes and to investigate their roles in various physiological processes. This document provides a comprehensive technical overview of **GR 128107**, including its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization.

**Chemical Properties** 

Property	Value
CAS Number	190328-44-0
Molecular Formula	C16H20N2O2
Molecular Weight	272.34 g/mol
IUPAC Name	1-acetyl-3-(5-methoxy-1H-indol-3-yl)piperidine
SMILES Code	CC(N1CC(C2=CNC3=C2C=C(OC)C=C3)CCC1) =O[1]
Synonyms	GR128107, GR-128107[1]



## **Pharmacological Profile**

**GR 128107** is a selective antagonist for the melatonin MT<sub>2</sub> receptor subtype, although it also exhibits affinity for the MT<sub>1</sub> receptor at higher concentrations. Its pharmacological activity has been characterized through various in vitro assays.

## **Radioligand Binding Assays**

The binding affinity of **GR 128107** for human melatonin receptors (MT<sub>1</sub> and MT<sub>2</sub>) has been determined through competitive radioligand binding assays. These experiments typically involve the displacement of a radiolabeled ligand, such as [1251]2-iodomelatonin, from receptors expressed in a suitable cell line, like COS-7 cells.

Table 1: Binding Affinity of **GR 128107** for Human Melatonin Receptors[2]

Receptor Subtype	Assay Type	Parameter	Standard Value	Original Value	Original Units
MTı	Displacement of [1251]2- iodomelatoni n	pKi	7.04	90.4	nM
MT2	Displacement of [1251]2- iodomelatoni n	pKi	9.1	0.8	nM

Data sourced from ChEMBL, as presented in the IUPHAR/BPS Guide to PHARMACOLOGY.[2]

## **Functional Assays**

The functional activity of **GR 128107** has been assessed in various cellular models. Notably, it exhibits partial agonism in certain systems, highlighting the complexity of its interaction with melatonin receptors.

In a clonal line of Xenopus laevis melanophores, **GR 128107** was found to act as a partial agonist, inducing pigment aggregation.[3][4] This response is mediated by the activation of a



cell membrane melatonin receptor coupled to a pertussis toxin-sensitive G-protein.[3]

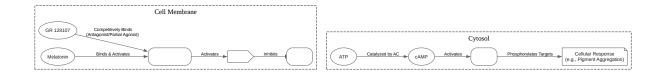
Table 2: Functional Activity of **GR 128107** in Xenopus laevis Melanophores[3]

Parameter	Value
pEC <sub>50</sub>	8.58 ± 0.03
E <sub>max</sub> (relative to melatonin)	0.83

In NIH-3T3 cells expressing high densities of human MT1 or MT2 receptors, **GR 128107** acted as a full agonist, inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation.[3] This suggests that the observed functional outcome (antagonism vs. agonism) can be dependent on the receptor density and cellular context.

# **Signaling Pathways**

Melatonin receptors, including MT<sub>1</sub> and MT<sub>2</sub>, are G protein-coupled receptors (GPCRs) that primarily couple to Gαi proteins.[5] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5][6][7] The action of **GR 128107** as an antagonist at the MT<sub>2</sub> receptor involves blocking the melatonin-induced inhibition of cAMP. However, its partial and full agonist activities in other systems indicate its ability to also initiate this signaling cascade.



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**Caption:** Simplified Melatonin MT<sub>2</sub> Receptor Signaling Pathway.



# Experimental Protocols Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like **GR 128107** for melatonin receptors.

- Cell Culture and Membrane Preparation:
  - Culture cells expressing the melatonin receptor of interest (e.g., COS-7 cells transfected with human MT<sub>1</sub> or MT<sub>2</sub>).
  - Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.
  - Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
     Determine the protein concentration.

#### · Assay Setup:

- In a microplate, add a fixed concentration of the radioligand (e.g., [125]2-iodomelatonin) to each well.
- Add increasing concentrations of the unlabeled competitor compound (GR 128107).
- For total binding, add only the radioligand and assay buffer.
- For non-specific binding, add the radioligand and a high concentration of a known saturating ligand (e.g., melatonin).
- Add the cell membrane preparation to initiate the binding reaction.
- · Incubation and Termination:
  - Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
  - Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

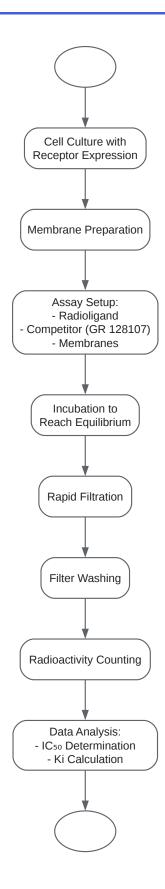
## Foundational & Exploratory





- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- · Detection and Data Analysis:
  - Measure the radioactivity retained on the filters using a gamma counter.
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the specific binding as a function of the logarithm of the competitor concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.
  - Calculate the Ki value using the Cheng-Prusoff equation.





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Caption: Workflow for a Radioligand Binding Assay.



# Xenopus laevis Melanophore Pigment Aggregation Assay (General Protocol)

This protocol describes the general methodology for assessing the functional activity of compounds on pigment aggregation in Xenopus laevis melanophores.

#### Cell Culture:

- Culture the clonal Xenopus laevis melanophore cell line in an appropriate medium (e.g., L-15) supplemented with fetal bovine serum and antibiotics.
- Plate the cells in a multi-well plate and allow them to attach and grow.

#### Assay Procedure:

- Wash the cells with a balanced salt solution.
- Add various concentrations of the test compound (GR 128107) or a reference agonist (melatonin) to the wells.
- Incubate the plate at room temperature for a set period (e.g., 60-90 minutes) to allow for pigment aggregation.
- Measurement of Pigment Aggregation:
  - Quantify the degree of pigment aggregation by measuring the change in light absorbance or by imaging the cells and analyzing the pigment distribution.
  - A decrease in cell absorbance corresponds to pigment aggregation.

#### Data Analysis:

- Normalize the response to the maximal response induced by a full agonist like melatonin.
- Plot the normalized response against the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the pEC<sub>50</sub> and E<sub>max</sub> values.



# **Cyclic AMP Accumulation Assay (General Protocol)**

This protocol outlines the general steps for measuring the effect of a compound on cAMP accumulation in a cell-based assay.

- Cell Culture and Seeding:
  - Culture NIH-3T3 cells stably expressing the human MT<sub>1</sub> or MT<sub>2</sub> receptor.
  - Seed the cells in a multi-well plate and grow to a suitable confluency.
- Assay Procedure:
  - Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  - Add the test compound (GR 128107) at various concentrations.
  - Stimulate the cells with forskolin to induce adenylyl cyclase activity and cAMP production.
  - Incubate for a defined period at 37°C.
- cAMP Measurement:
  - Lyse the cells to release intracellular cAMP.
  - Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
- Data Analysis:
  - Plot the measured cAMP levels against the logarithm of the compound concentration.
  - Determine the IC50 or EC50 value by fitting the data to a dose-response curve.

## **Synthesis**

A specific, detailed synthesis protocol for **GR 128107** (N-acetyl-2-(5-methoxy-1H-indol-3-yl)ethanamine) is not readily available in the public domain. However, the synthesis of N-acetyl-



5-methoxytryptamine (melatonin), a structurally related compound, typically involves the N-acetylation of 5-methoxytryptamine. A general approach might involve reacting 5-methoxytryptamine with acetyl chloride or acetic anhydride in the presence of a base.

### **Preclinical Studies**

**GR 128107** has been used as a pharmacological tool in preclinical research. For instance, it was reported to antagonize the melatonin-induced inhibition of dopamine release from the rabbit retina, a response mediated by the MT<sub>2</sub> receptor.[8] Such studies are crucial for elucidating the specific roles of melatonin receptor subtypes in different tissues and physiological systems.

### Conclusion

**GR 128107** is a valuable research tool for the study of melatonin receptors, particularly the MT<sub>2</sub> subtype. Its characterization as a competitive antagonist with context-dependent partial and full agonist activities underscores the importance of comprehensive pharmacological profiling. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals working with this compound and in the broader field of melatonin receptor pharmacology. Further investigation into its in vivo effects and the development of more selective ligands will continue to advance our understanding of the physiological roles of melatonin.

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